molecular formula C11H21NO3 B2630013 (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine CAS No. 88790-38-9

(S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine

Cat. No.: B2630013
CAS No.: 88790-38-9
M. Wt: 215.293
InChI Key: MXPOLUPSEVGAAS-VIFPVBQESA-N
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Description

Significance of Chiral Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a critical class of organic compounds, forming the structural core of a vast number of biologically active molecules. It is estimated that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. nih.gov Their significance stems from their ability to engage in various biological interactions, often mimicking the structures of natural amino acids and other endogenous molecules.

The introduction of chirality into these heterocyclic systems adds a layer of complexity and specificity that is crucial for pharmacological activity. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize enantiomerically pure nitrogen-containing heterocycles is of paramount importance in medicinal chemistry and drug discovery. ontosight.ai

Role of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a particularly privileged scaffold in organic chemistry. researchgate.net This is due to several key features:

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, allowing for the creation of a diverse array of stereoisomers. nih.gov This three-dimensional complexity is highly sought after in drug design to optimize interactions with biological targets.

Synthetic Versatility: The pyrrolidine nucleus is a versatile building block that can be readily functionalized at various positions. This allows for the synthesis of a wide range of derivatives with tailored properties. nih.gov

Presence in Nature and Medicine: The pyrrolidine motif is found in numerous natural products, including many alkaloids, and is a key structural component of many successful drugs. nih.govmdpi.com

Catalytic Applications: Chiral pyrrolidine derivatives, most notably proline and its derivatives, are highly effective organocatalysts for a variety of asymmetric transformations. mdpi.comacs.org

The non-planar, puckered conformation of the pyrrolidine ring, often referred to as "pseudorotation," contributes to its ability to present substituents in well-defined spatial orientations, further enhancing its utility in designing molecules with specific biological activities. nih.gov

Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold
Drug NameTherapeutic Use
CaptoprilAntihypertensive
AnisomycinAntibiotic
AsunaprevirAntiviral (Hepatitis C)
SulpirideAntipsychotic
GemifloxacinAntibiotic

Overview of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine as a Key Chiral Building Block

This compound is a valuable chiral building block in organic synthesis. Its structure incorporates several key features that make it a versatile starting material for the synthesis of more complex molecules. The "(S)" designation indicates the specific stereochemistry at the C2 position of the pyrrolidine ring. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom, which can be easily removed under acidic conditions. The 2-hydroxyethyl substituent provides a reactive handle for further chemical transformations.

This compound is a derivative of (S)-prolinol, which is itself a common starting material for the synthesis of many drugs. nih.gov The presence of both the protected nitrogen and the hydroxyl group allows for selective modification at either position, making it a highly adaptable synthon for the construction of a variety of chiral molecules, including ligands for asymmetric catalysis and intermediates for pharmaceutical synthesis.

Properties of this compound
PropertyValue
Molecular FormulaC11H21NO3
Stereochemistry(S)
Protecting GroupBoc (tert-butoxycarbonyl)
Functional GroupsProtected secondary amine, Primary alcohol

Historical Context and Evolution of Synthetic Approaches to Chiral Pyrrolidines

The synthesis of chiral pyrrolidines has a rich history, evolving from the use of naturally occurring chiral starting materials to the development of sophisticated asymmetric catalytic methods.

Initially, the synthesis of enantiomerically pure pyrrolidines relied heavily on the "chiral pool," utilizing readily available chiral molecules from nature, such as the amino acid L-proline. nih.gov Functionalization of these pre-existing chiral scaffolds provided access to a range of pyrrolidine derivatives. researchgate.net

A significant breakthrough in the field was the discovery of proline-catalyzed asymmetric reactions. In 1971, the Hajos–Parrish–Eder–Sauer–Wiechert reaction demonstrated the ability of proline to catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. researchgate.netnih.gov This discovery lay dormant for several decades until the resurgence of organocatalysis in 2000, when it was shown that L-proline could also catalyze intermolecular aldol reactions. researchgate.netnih.gov In the same year, the development of imidazolidinone catalysts by MacMillan further solidified the role of small organic molecules in asymmetric synthesis. researchgate.netnih.gov

Since then, there has been an explosion of research into the development of new synthetic methods for chiral pyrrolidines. These modern approaches often focus on asymmetric catalysis, including:

Organocatalysis: Building upon the pioneering work with proline, a vast number of chiral pyrrolidine-based organocatalysts have been developed for a wide range of asymmetric transformations. mdpi.commdpi.com

Transition Metal Catalysis: Chiral ligands based on the pyrrolidine scaffold are widely used in transition metal-catalyzed reactions to induce high levels of enantioselectivity. acs.org

1,3-Dipolar Cycloadditions: The asymmetric [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of highly substituted chiral pyrrolidines, allowing for the simultaneous formation of multiple stereocenters. acs.org

Biocatalysis: Enzymes such as transaminases are being increasingly used for the asymmetric synthesis of chiral amines and heterocycles, offering a green and highly selective alternative to traditional chemical methods. nih.gov

The continuous development of these synthetic methodologies has made a wide array of structurally diverse and enantiomerically pure pyrrolidine derivatives readily accessible, fueling further advancements in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOLUPSEVGAAS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 1 Boc 2 2 Hydroxyethyl Pyrrolidine

Strategies for Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is a significant focus in organic chemistry due to its role as a versatile chiral building block. Advanced synthetic methodologies have been developed to control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring, ensuring high enantiopurity of the final product. These strategies can be broadly categorized into chiral pool approaches, which utilize readily available chiral starting materials, and asymmetric catalysis, which employs chiral catalysts or auxiliaries to induce stereoselectivity.

Chiral Pool Approaches Utilizing Prolinol Derivatives

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials, preserving their inherent stereochemistry throughout the synthetic sequence. (S)-Proline and its derivatives are common choices for the synthesis of chiral pyrrolidines.

(S)-Prolinol, which is easily prepared by the reduction of the carboxylic acid of (S)-proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), serves as a primary precursor in this approach. nih.govmdpi.com The synthesis of this compound from (S)-prolinol involves a two-carbon homologation of the hydroxymethyl group at the C2 position.

A general and effective strategy involves the following key steps:

Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-prolinol is first protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps. This is typically achieved by reacting (S)-prolinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Oxidation of the Primary Alcohol: The hydroxyl group of N-Boc-(S)-prolinol is oxidized to an aldehyde. A variety of mild oxidizing agents can be employed for this transformation, such as the Dess-Martin periodinane or Swern oxidation conditions, to yield (S)-1-Boc-pyrrolidine-2-carbaldehyde. mdpi.com

Chain Extension: The aldehyde is then subjected to a carbon-carbon bond-forming reaction to introduce a two-carbon unit. The Wittig reaction, using a phosphonium (B103445) ylide like (methoxymethyl)triphenylphosphonium (B8745145) chloride, is a common choice. This reaction converts the aldehyde into an enol ether.

Hydrolysis and Reduction: Hydrolysis of the enol ether under acidic conditions yields the corresponding aldehyde with an extended two-carbon chain. This aldehyde is then reduced to the primary alcohol using a reducing agent such as sodium borohydride (NaBH₄) to afford the final product, this compound.

StepReagents and ConditionsIntermediate/Product
Protection (S)-Prolinol, Boc₂O, Solvent (e.g., DCM)(S)-1-Boc-2-(hydroxymethyl)pyrrolidine
Oxidation Dess-Martin periodinane, Solvent (e.g., DCM)(S)-1-Boc-pyrrolidine-2-carbaldehyde
Wittig Reaction Ph₃P⁺CH₂OCH₃Cl⁻, Base (e.g., n-BuLi)(S)-1-Boc-2-(2-methoxyvinyl)pyrrolidine
Hydrolysis/Reduction 1. Acid (e.g., HCl); 2. NaBH₄This compound

An alternative chiral pool strategy begins with N-protected proline itself, a readily available and relatively inexpensive starting material. nih.gov This methodology involves the functionalization at the C2 position of the pyrrolidine ring.

A representative synthetic sequence is as follows:

Esterification: N-Boc-L-proline is first converted to its methyl or ethyl ester to activate the carboxylic acid group for subsequent reduction.

Reduction to Aldehyde: The ester is then carefully reduced to the corresponding aldehyde, (S)-1-Boc-pyrrolidine-2-carbaldehyde. This can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Homologation: Similar to the derivatization from (S)-prolinol, the aldehyde undergoes a one-carbon homologation, for instance, via a Corey-Fuchs reaction or by reaction with trimethylsulfonium (B1222738) ylide to form an epoxide, followed by ring-opening. A more direct approach for a two-carbon homologation is the reaction of the aldehyde with the anion of a protected two-carbon synthon.

Final Reduction: The intermediate from the homologation step is then converted to the target alcohol. For example, if a keto-ester is formed, it would require reduction of both the ketone and the ester moieties.

This approach allows for the modification of the side chain of proline while retaining the crucial stereochemistry at the C2 position. The great interest in the pyrrolidine heterocycle stems from its presence as the central structure of proline and in numerous natural products and alkaloids. whiterose.ac.uk

Starting MaterialKey TransformationReagents
N-Boc-L-prolineEsterification & Reduction1. MeOH, H⁺; 2. DIBAL-H
(S)-1-Boc-pyrrolidine-2-carbaldehydeWittig ReactionPh₃P=CHCO₂Et
α,β-Unsaturated EsterReduction1. H₂, Pd/C; 2. LiAlH₄

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis provides powerful methods for constructing chiral molecules from achiral or prochiral precursors. These methods are highly sought after for their efficiency and ability to generate high enantiomeric excesses.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered.

For the synthesis of substituted pyrrolidines, a chiral auxiliary can be used in several ways. One common strategy involves the asymmetric alkylation of an enolate derived from an N-acyl derivative of a chiral auxiliary. For example, an achiral N-cinnamoyl derivative can be attached to a chiral oxazolidinone auxiliary, such as those developed by Evans. The subsequent conjugate addition of a nucleophile, followed by cyclization and removal of the auxiliary, can lead to the formation of a chiral pyrrolidine ring. While not a direct synthesis of this compound, this principle demonstrates how chiral auxiliaries establish the stereochemistry of the pyrrolidine core, which can then be further functionalized. mdpi.com

A highly effective strategy for the enantioselective synthesis of 2-substituted pyrrolidines is the asymmetric deprotonation of N-Boc-pyrrolidine, followed by trapping the resulting anion with an electrophile. whiterose.ac.uknih.gov This method was pioneered by Beak and others and relies on the use of a chiral ligand to differentiate between the two enantiotopic protons at the C2 and C5 positions of the N-Boc-pyrrolidine. acs.org

The key steps in this process are:

Complex Formation: A strong lithium base, typically sec-butyllithium (B1581126) (s-BuLi), is complexed with a chiral diamine ligand. The most widely used ligand for this transformation is (-)-sparteine (B7772259). nih.gov

Enantioselective Deprotonation: The chiral base complex selectively removes one of the α-protons of N-Boc-pyrrolidine, leading to the formation of a configurationally stable, non-racemic α-lithiated pyrrolidine intermediate. nih.gov

Electrophilic Quench: The chiral organolithium species is then quenched with a suitable electrophile to introduce the desired substituent at the C2 position. To obtain this compound, the electrophile of choice is ethylene (B1197577) oxide. The lithiated pyrrolidine attacks the epoxide, leading to a ring-opening reaction that, after an aqueous workup, yields the desired product directly.

This method is highly valued for its efficiency and the high levels of enantioselectivity that can be achieved. acs.orgresearchgate.net

LigandBaseElectrophileResultReference
(-)-Sparteines-BuLiEthylene OxideHigh enantioselectivity for the (S)-product nih.gov
(+)-Sparteine Surrogates-BuLiVarious ElectrophilesAccess to the (R)-enantiomer researchgate.net
Biocatalytic Approaches for Stereocenter Introduction

Biocatalysis offers a powerful and environmentally benign strategy for establishing the chiral center in pyrrolidine derivatives. Enzymes, operating under mild conditions, can achieve exceptional levels of stereoselectivity. rsc.org Key enzymatic methods include the stereoselective reduction of prochiral ketones and the asymmetric amination of ketones. nih.gov

Keto reductases (KREDs) are widely employed for the asymmetric reduction of a carbonyl group to a secondary alcohol, a key step in creating the chiral center found in many pyrrolidine precursors. nih.govresearchgate.net Similarly, transaminases (TAs) can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, establishing a chiral amine center with high enantiomeric excess. nih.gov These enzymes are particularly useful in cascade reactions where an initial amination is followed by a spontaneous intramolecular cyclization to yield the chiral pyrrolidine ring. nih.govacs.org

The synthesis of 2-substituted pyrrolidines has been demonstrated starting from commercially available ω-chloroketones using transaminases. This approach can yield products with excellent enantiomeric excesses (up to >99.5%) for both (R) and (S) enantiomers, depending on the specific enzyme chosen. nih.govacs.org

A one-pot photoenzymatic synthesis route has also been reported for N-Boc-3-hydroxypyrrolidine, combining a photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction using KREDs, achieving high conversions and greater than 99% enantiomeric excess (ee). nih.gov

Table 1: Examples of Biocatalytic Synthesis of Chiral Pyrrolidines

Enzyme Type Substrate Product Conversion (%) Enantiomeric Excess (ee %) Reference
Keto Reductase (KRED) N-Boc-3-pyrrolidinone (R)- or (S)-N-Boc-3-hydroxypyrrolidine >80 >99 nih.gov
Transaminase (TA) ω-chloroketones 2-substituted pyrrolidines 10-90 >95 nih.gov

Advanced Chemical Transformations

Beyond biocatalysis, a range of advanced chemical transformations have been developed to construct the pyrrolidine scaffold with precise control over its stereochemistry.

Ring-Opening Reactions with Stereochemical Control

The synthesis of functionalized pyrrolidines can be achieved through the rearrangement or contraction of other heterocyclic systems. A recently developed photo-promoted ring contraction of pyridines using a silylborane affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp This method demonstrates broad substrate scope and high functional group compatibility, providing a rapid route to complex pyrrolidine structures from readily available starting materials. nih.govosaka-u.ac.jp Another strategy involves the reductive opening of a piperazine (B1678402) ring using a Ruthenium catalyst to yield (S)-pyrrolidin-2-ylmethanol (prolinol), a closely related structure. mdpi.com

C(sp³)-H Activation Methodologies

Direct functionalization of C(sp³)-H bonds is an increasingly important strategy for the efficient synthesis of cyclic amines. thieme.de This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Intramolecular C(sp³)-H amination, often catalyzed by transition metals, allows for the direct formation of the pyrrolidine ring. thieme.de

Palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide (B142947) (PA) protected amines has been shown to be an efficient method for synthesizing pyrrolidines. nih.gov Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with excellent regioselectivity and chemoselectivity. organic-chemistry.org These reactions often proceed through a radical pathway involving a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical. thieme.deresearchgate.net

Intramolecular Amidomercuration Reactions for Pyrrolidine Formation

Intramolecular amidomercuration is a classic method for the synthesis of nitrogen heterocycles. The reaction involves the cyclization of an unsaturated amine or amide onto an alkene, initiated by a mercury(II) salt. The resulting organomercury intermediate is then reduced, typically with sodium borohydride, to yield the pyrrolidine product. This method has been successfully applied to the stereoselective synthesis of substituted pyrrolidines, such as trans-2,5-dimethylpyrrolidine. acs.org The stereochemical outcome of the cyclization is often highly controlled, making it a valuable tool for constructing specific diastereomers.

Conjugate Addition Strategies to Nitroalkenes

The conjugate addition of nucleophiles to nitroalkenes is a powerful method for constructing highly functionalized acyclic precursors that can be subsequently cyclized to form pyrrolidines. acs.org Asymmetric conjugate additions, in particular, allow for the creation of key stereocenters with high enantioselectivity. mdpi.com

This strategy often involves the Michael addition of a carbon nucleophile, such as a dicarbonyl compound or a lithiated N-Boc amine, to a nitroalkene. acs.orgacs.org The resulting adduct can then undergo nitro group reduction followed by intramolecular cyclization to furnish the pyrrolidine ring. researchgate.net The stereochemistry of the final product is controlled by the initial asymmetric conjugate addition step, which can be catalyzed by chiral metal complexes (e.g., Mg, Cu, Sc) or by organocatalysts such as proline derivatives and squaramides. mdpi.comacs.orgresearchgate.net

Table 2: Catalysts for Asymmetric Conjugate Addition to Nitroalkenes for Pyrrolidine Synthesis

Catalyst Type Nucleophile Nitroalkene Diastereoselectivity Enantioselectivity Reference
Organocatalyst (Pyrrolidine-based) Aldehydes/Ketones β-aromatic trans-nitroalkenes syn-favored High mdpi.com
(-)-Sparteine/n-BuLi N-Boc allylic amines Various nitroalkenes High High acs.org

Protecting Group Chemistry of the Amine and Hydroxyl Functionalities

In the multistep synthesis of complex molecules containing the this compound motif, the strategic use of protecting groups for the amine and hydroxyl functionalities is critical. bham.ac.uk The tert-butoxycarbonyl (Boc) group is a common and robust protecting group for the pyrrolidine nitrogen. It is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). tcichemicals.com

The primary hydroxyl group in the 2-(2-hydroxyethyl) side chain often requires protection to prevent unwanted side reactions during subsequent transformations. The choice of protecting group for the alcohol is governed by the principle of orthogonal protection . uchicago.edu This strategy ensures that one protecting group can be removed selectively in the presence of the other, allowing for stepwise manipulation of the different functional groups. bham.ac.ukuchicago.edu

Given that the Boc group is acid-labile, protecting groups for the hydroxyl that are stable to acid but removable under different conditions are required. Silyl (B83357) ethers are commonly employed for this purpose. tcichemicals.com

Table 3: Orthogonal Protecting Group Strategy for this compound

Functional Group Protecting Group Introduction Conditions Cleavage Conditions Stability
Amine (Pyrrolidine N) tert-Butoxycarbonyl (Boc) Boc₂O, base (e.g., Et₃N, DMAP) Acid (e.g., TFA, HCl) Stable to base, hydrogenation, nucleophiles
Hydroxyl (-OH) tert-Butyldimethylsilyl (TBS) TBSCl, imidazole Fluoride (B91410) source (e.g., TBAF) or acid Stable to base, mild oxidation/reduction
Hydroxyl (-OH) Triisopropylsilyl (TIPS) TIPSCl, imidazole Fluoride source (e.g., TBAF) or acid More sterically hindered, more stable to acid than TBS

This orthogonal approach, for example using an acid-labile Boc group and a fluoride-labile silyl ether, provides the synthetic flexibility needed to selectively unmask either the amine or the alcohol for further functionalization. nih.gov

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of this compound, primarily serving to protect the nitrogen atom of the pyrrolidine ring. total-synthesis.comnumberanalytics.com This protection is essential for several reasons:

Modulation of Reactivity : The Boc group transforms the nucleophilic and basic secondary amine of the pyrrolidine into a less reactive carbamate (B1207046). total-synthesis.com This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations, such as oxidation or alkylation, that are intended for other parts of the molecule.

Directing Group : The Boc group can influence the stereochemical outcome of reactions at adjacent positions. For instance, in the deprotonation of N-Boc-pyrrolidine, the Boc group plays a role in directing the stereoselective removal of a proton at the C2 position, which is a key step in many synthetic routes. orgsyn.org

Enhancing Solubility : The bulky and non-polar nature of the Boc group often increases the solubility of the pyrrolidine derivative in common organic solvents, facilitating reaction work-up and purification by chromatographic methods.

Stability and Cleavage : The Boc group is renowned for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comorganic-chemistry.org Crucially, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often leaves other acid-sensitive groups intact. total-synthesis.comorganic-chemistry.org This specific lability is fundamental to its utility in multi-step synthesis.

The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base. numberanalytics.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com

Table 1: Key Features of the Boc Protecting Group
PropertyDescriptionTypical Reagents/Conditions
Protection Masks the nucleophilicity and basicity of the pyrrolidine nitrogen.Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH)
Stability Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comNaOH, LiAlH₄, H₂/Pd
Deprotection Cleaved under mild acidic conditions. total-synthesis.comorganic-chemistry.orgTrifluoroacetic acid (TFA), HCl in dioxane/methanol
Orthogonality Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. total-synthesis.combiosynth.com-

Orthogonal Protection Strategies

In the synthesis of more complex molecules derived from this compound, it is often necessary to protect the primary alcohol of the 2-hydroxyethyl side chain in addition to the pyrrolidine nitrogen. Orthogonal protection is a strategy that employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact. bham.ac.ukfiveable.me

For this compound, a common orthogonal strategy involves protecting the hydroxyl group with a group that is stable to the acidic conditions required for Boc removal. Examples of such protecting groups for the hydroxyl moiety include:

Silyl Ethers (e.g., TBDMS, TIPS) : These are stable to a wide range of conditions but are readily cleaved by fluoride ion sources (e.g., TBAF).

Benzyl (B1604629) Ethers (Bn) : These are stable to both acidic and basic conditions but can be removed by hydrogenolysis (e.g., H₂/Pd-C). biosynth.com

Acyl Groups (e.g., Acetyl, Benzoyl) : These are typically removed by hydrolysis under basic conditions (e.g., NaOMe, K₂CO₃/MeOH).

The combination of a Boc group on the nitrogen and a benzyl ether on the hydroxyl group is a classic example of an orthogonal pair. The Boc group can be removed with acid (TFA), leaving the benzyl ether untouched. Subsequently, the benzyl ether can be cleaved by hydrogenolysis, exposing the free alcohol. This strategy allows for the sequential modification of the nitrogen and oxygen functionalities.

Table 2: Example of an Orthogonal Protection Strategy
Functional GroupProtecting GroupDeprotection ConditionOrthogonal Partner's Stability
Pyrrolidine NitrogenBoc (tert-butyloxycarbonyl)Acid (e.g., TFA, HCl)Benzyl ether is stable.
Hydroxyl GroupBn (Benzyl)Hydrogenolysis (H₂, Pd/C)Boc group is stable.

Reaction Mechanism Elucidation in Key Synthetic Steps

A common and efficient route to this compound starts from the readily available and chiral (S)-proline. This multi-step synthesis involves several key transformations whose mechanisms are crucial for understanding and optimizing the process.

One pivotal step is the reduction of an ester intermediate, such as (S)-1-Boc-pyrrolidine-2-carboxylic acid methyl ester, to the corresponding alcohol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

Mechanism of Ester Reduction with LiAlH₄:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of Alkoxide : The tetrahedral intermediate collapses, leading to the elimination of the methoxide (B1231860) group (⁻OCH₃) and the formation of an aldehyde intermediate.

Second Hydride Attack : The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from another LiAlH₄ molecule. This generates another tetrahedral intermediate, an alkoxide.

Work-up : An aqueous acidic work-up then protonates the alkoxide to yield the final primary alcohol, this compound.

Understanding this mechanism highlights why two equivalents of hydride are required and explains the formation of the aldehyde as a transient intermediate.

Another key transformation in some synthetic approaches is the Arndt-Eistert homologation, which can be used to extend a carboxylic acid by one methylene (B1212753) group. nih.gov This sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water) generates the homologous carboxylic acid, which can then be reduced. The stereocenter is generally preserved during this sequence.

Optimization of Reaction Conditions for Yield and Enantiomeric Purity

Achieving high yield and maintaining the enantiomeric integrity of the stereocenter at C2 are paramount in the synthesis of this compound. Optimization of reaction conditions is therefore critical.

Choice of Reducing Agent : While LiAlH₄ is highly effective, its reactivity can sometimes lead to side reactions. Lithium borohydride (LiBH₄) is a milder alternative that can offer better chemoselectivity in some cases, although it may require higher temperatures or longer reaction times. nih.govresearchgate.net

Temperature Control : The addition of the reducing agent is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side products. The reaction is then typically allowed to warm to room temperature to ensure completion.

Solvent : Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for hydride reductions, as they are inert to the reducing agents and effectively solvate the intermediates.

Work-up Procedure : A careful quenching and work-up procedure (e.g., Fieser work-up with Na₂SO₄·10H₂O) is necessary to safely decompose excess hydride and cleanly isolate the product.

Maintaining Enantiomeric Purity: The starting material, (S)-proline, provides the initial stereochemistry. It is crucial that none of the subsequent reaction steps cause racemization at the C2 position.

Avoiding Harsh Conditions : Conditions that could lead to epimerization, such as strong bases or excessively high temperatures in steps involving the activation of the C2 position, must be avoided after the stereocenter is set.

Purification Techniques : While the reactions themselves are designed to be stereospecific, purification methods can also play a role. Crystallization, if applicable, can sometimes enhance enantiomeric purity. Chiral chromatography is generally not required if the synthesis is well-controlled but can be used as an analytical tool to confirm enantiomeric excess (e.e.).

Table 3: Optimization Parameters for the Reduction of (S)-1-Boc-pyrrolidine-2-carboxylate
ParameterConditionRationale for Optimization
Reducing Agent LiAlH₄ or LiBH₄Balance reactivity and selectivity to maximize yield and minimize side products.
Temperature Initial addition at 0 °C to -78 °C, then warm to RTControl exothermicity, improve selectivity, and ensure reaction completion.
Solvent Anhydrous THF or Et₂OEnsure inertness and proper solvation for the reaction.
Stoichiometry Slight excess of reducing agentDrive the reaction to completion without excessive waste or difficult work-up.

Analytical Methodologies for Stereochemical and Structural Confirmation

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular framework of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine, confirming the presence of key functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The presence of the tert-butyloxycarbonyl (Boc) protecting group can lead to signal broadening or the appearance of multiple sets of signals (rotamers) at lower temperatures due to restricted rotation around the carbamate (B1207046) C-N bond. The expected signals include a large singlet for the nine equivalent protons of the tert-butyl group, multiplets for the protons on the pyrrolidine (B122466) ring, and signals corresponding to the methylene (B1212753) protons of the 2-hydroxyethyl side chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would confirm the presence of the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the distinct carbons of the pyrrolidine ring and the hydroxyethyl (B10761427) side chain.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted data based on typical values for similar structural motifs.

Atom Type Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
Boc Group -C(CH₃)₃ ~1.45 (s, 9H) ~28.5 (3C)
Boc Group -C (CH₃)₃ - ~79.0
Boc Group -C=O - ~154.8
Pyrrolidine Ring H-2 ~3.9-4.1 (m, 1H) ~60.0 (C-2)
Pyrrolidine Ring H-3, H-4 ~1.7-2.0 (m, 4H) ~23.0, ~29.0 (C-3, C-4)
Pyrrolidine Ring H-5 ~3.2-3.4 (m, 2H) ~46.5 (C-5)
Hydroxyethyl Chain -CH₂-CH₂OH ~1.6-1.9 (m, 2H) ~37.0
Hydroxyethyl Chain -CH₂-OH ~3.6-3.8 (t, 2H) ~61.0
Hydroxyl Group -OH Variable, broad -

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular formula is C₁₁H₂₁NO₃, corresponding to a molecular weight of approximately 215.29 g/mol . wikipedia.orgchemfish.co.jp

Under techniques like electrospray ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺ at m/z ≈ 216.3. A characteristic fragmentation pathway for Boc-protected compounds involves the loss of components of the Boc group. nih.gov Common fragments include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da) resulting in a fragment at m/z ≈ 159.

Loss of the entire Boc group (C₅H₉O₂, 101 Da).

Formation of the stable tert-butyl cation (C₄H₉⁺) at m/z 57.

Table 2: Expected Mass Spectrometry Fragments

Fragment Description Expected m/z
[M+H]⁺ Protonated Molecule 216.3
[M-C₄H₈+H]⁺ Loss of isobutylene 160.1
[M-Boc+H]⁺ Loss of Boc group 116.1
[C₄H₉]⁺ tert-butyl cation 57.1

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound is distinguished by several key absorption bands.

The most prominent features include:

A broad, strong absorption band in the region of 3500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong absorption bands between 2975-2850 cm⁻¹ due to the C-H stretching of the alkyl groups (pyrrolidine ring, ethyl chain, and tert-butyl group).

A very strong and sharp absorption peak around 1700-1670 cm⁻¹ characteristic of the C=O (carbonyl) stretch of the carbamate (Boc group). calpaclab.com

C-N stretching vibrations for the pyrrolidine ring and carbamate, typically found in the 1250-1020 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol O-H Stretch 3500 - 3300 Strong, Broad
Alkane C-H Stretch 2975 - 2850 Strong
Carbamate (Boc) C=O Stretch 1700 - 1670 Very Strong
Amine/Carbamate C-N Stretch 1250 - 1020 Medium

Chiral Analysis for Enantiomeric Purity Determination

Confirming that the compound exists purely as the (S)-enantiomer is crucial. Chiral analysis techniques are specifically designed to differentiate between enantiomers.

Optical Rotation and Circular Dichroism (CD)

Optical Rotation: As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter to determine the specific rotation ([α]). For the (S)-enantiomer, a specific, reproducible value is expected under defined conditions (e.g., specific wavelength like the sodium D-line at 589 nm, temperature, solvent, and concentration). This measurement provides a fundamental confirmation of the compound's enantiomeric nature and can be used to calculate enantiomeric excess if the specific rotation of the pure enantiomer is known. A racemic mixture would exhibit no optical rotation.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum provides information about its absolute configuration and conformation in solution. While less common for routine purity checks than optical rotation, it offers a more detailed stereochemical fingerprint.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the gold standard for determining the enantiomeric purity (and thus enantiomeric excess, ee) of chiral compounds with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating enantiomers. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., those coated with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak® or Chiralcel® columns) are often effective. sigmaaldrich.com A typical analysis would involve dissolving the sample in a suitable solvent and eluting it through the chiral column with a mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol. The relative peak areas of the two enantiomers in the resulting chromatogram allow for the precise calculation of enantiomeric purity.

Chiral Gas Chromatography (GC): For compounds that are volatile or can be made volatile through derivatization, chiral GC is another powerful technique. It operates on a similar principle to HPLC but uses a gaseous mobile phase and a chiral capillary column. For some pyrrolidine derivatives, GC can provide excellent resolution and sensitivity for determining enantiomeric excess.

Table 4: Representative Chiral HPLC Method for Enantiomeric Purity Method based on common practices for analogous chiral compounds.

Parameter Condition
Technique Normal Phase Chiral HPLC
Column Chiralpak® IC-3 (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Expected Outcome Baseline separation of (S) and (R) enantiomers with distinct retention times

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Enhanced Enantioselectivity

The precise stereochemistry of (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is critical to its utility. While it is often derived from the chiral pool, specifically from (S)-prolinol, future research is exploring catalytic asymmetric syntheses that could provide more direct and versatile routes. A key area of investigation is the development of novel catalytic systems for the enantioselective functionalization of N-Boc-pyrrolidine.

One established method involves the asymmetric deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, followed by trapping with an electrophile like ethylene (B1197577) oxide. The natural product (-)-sparteine (B7772259) has been a benchmark ligand in these reactions. However, its availability is limited to one enantiomer, stimulating the search for synthetic "sparteine surrogates". researchgate.net Research into new chiral diamine ligands, such as those derived from trans-1,2-diaminocyclohexane, is a promising avenue. researchgate.net These efforts aim to provide access to both enantiomers of 2-substituted pyrrolidines with high enantioselectivity, which would be directly applicable to the synthesis of the target molecule and its (R)-enantiomer.

Furthermore, organocatalysis presents another frontier. Proline and its derivatives are themselves powerful organocatalysts. mdpi.com Future work may involve using derivatives of this compound itself as ligands or catalysts. The hydroxyethyl (B10761427) group can be modified to incorporate catalytically active moieties, such as hydrogen-bond donors or metal-coordinating groups, creating bifunctional catalysts for a range of asymmetric transformations. mdpi.com

Table 1: Comparison of Chiral Ligands in Asymmetric Deprotonation of N-Boc-pyrrolidine This table illustrates the performance of different catalytic systems in a related transformation, indicating the type of data relevant for future research on this compound synthesis.

LigandBaseElectrophileProduct Enantiomeric Ratio (er)Reference
(-)-Sparteines-BuLiMe3SiCl96:4 researchgate.net
(S,S)-Diamine Surrogates-BuLiMe3SiCl95:5 researchgate.net
(+)-Sparteine Surrogates-BuLiMe3SiCl12:88 nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.uknih.gov These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize side products. nih.gov

Exploration of New Chemical Reactivity and Transformations

The synthetic potential of this compound is largely defined by the reactivity of its functional groups: the Boc-protected amine, the pyrrolidine (B122466) ring, and the primary alcohol. While the alcohol provides a clear handle for oxidation or substitution, emerging research focuses on novel C-H activation and functionalization strategies.

Recent advances in palladium-catalyzed C(sp3)-H activation could enable direct arylation or alkylation at the C5 position of the pyrrolidine ring. nih.gov Such a strategy would provide a convergent and efficient route to 5-substituted derivatives, which are valuable intermediates for pharmacologically active compounds. nih.gov Another area of exploration is the transformation of the hydroxyethyl side chain. For instance, its oxidation to the corresponding aldehyde or carboxylic acid would yield a bifunctional chiral building block, (S)-1-Boc-pyrrolidine-2-acetic acid, a valuable precursor for peptides and other complex structures.

The development of one-pot, tandem reactions starting from this building block is also a key research direction. For example, a sequence involving oxidation of the alcohol followed by an in-situ multicomponent reaction could rapidly generate molecular complexity from a simple starting material. nih.gov

Expanding the Scope of Target Molecules for Synthesis

This compound is a precursor to a wide range of biologically active molecules. The pyrrolidine motif is a core structure in numerous alkaloids and pharmaceutical agents. nih.govnih.gov Future research will focus on leveraging this specific building block to access novel and complex molecular architectures.

The hydroxyethyl side chain makes it an ideal starting material for the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, where the side chain can be elaborated and cyclized to form the second ring system. nih.gov For example, conversion of the hydroxyl group to a leaving group, followed by intramolecular N-alkylation (after Boc deprotection), is a direct route to the indolizidine core.

In medicinal chemistry, this compound is a valuable precursor for creating novel drug candidates. The pyrrolidine ring can serve as a scaffold to orient functional groups in three-dimensional space, while the side chain provides an attachment point for pharmacophores or linkers. Its derivatives have been incorporated into molecules targeting a range of conditions, including viral infections (like Elbasvir for Hepatitis C) and neurological disorders. nih.gov Future work will likely see its incorporation into more diverse targets, including PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where the hydroxyethyl group can be used as a handle to attach linkers or reactive warheads.

Computational Chemistry and Mechanistic Predictions

Computational chemistry has become an indispensable tool in modern synthetic chemistry for understanding reaction mechanisms, predicting stereochemical outcomes, and designing new catalysts. nih.gov For this compound, computational methods can provide significant insights.

Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the transition states of key synthetic steps. nih.gov For instance, in the asymmetric deprotonation of N-Boc-pyrrolidine, density functional theory (DFT) calculations can elucidate the structure of the organolithium-chiral ligand complex and predict which proton will be abstracted, thereby explaining the origin of enantioselectivity. rsc.org This understanding can guide the rational design of new, more effective chiral ligands, as discussed in section 5.1.

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine in academic laboratories?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of a pyrrolidine precursor followed by functionalization. For example, in a related synthesis, 1-Boc-2-(aminomethyl)pyrrolidine was coupled with aromatic intermediates under HATU-mediated amidation conditions . Subsequent deprotection of the Boc group (e.g., using HCl in dioxane) and alkylation with hydroxyethyl groups may follow. Chiral purity is maintained using enantiomerically pure starting materials or resolution techniques.

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry and functional groups (e.g., Boc, hydroxyethyl).
  • HPLC : Chiral HPLC to verify enantiomeric purity (>98% ee) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight.
  • Melting Point/Polarimetry : For crystalline derivatives, melting point and optical rotation comparisons against literature values (e.g., NIST data) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Store under inert gas (N2_2/Ar) at 2–8°C in sealed, moisture-resistant containers .
  • Avoid prolonged exposure to light, heat, or acidic/basic conditions to prevent Boc-group cleavage .
  • Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Definitive structural elucidation using single-crystal X-ray diffraction (e.g., as demonstrated for 1-Tosyl-2-ethylpyrrolidine derivatives) .
  • Vibrational Circular Dichroism (VCD) : Complementary to NMR for chiral center confirmation .
  • Cross-Validation : Compare synthetic intermediates’ optical rotations with published standards (e.g., N-Boc-(2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine) .

Q. What strategies optimize the Boc-deprotection step while preserving the hydroxyethyl moiety?

  • Methodological Answer :
  • Acid Selection : Use TFA in DCM (0–5°C) for selective Boc removal without side reactions .
  • Quenching : Neutralize with aqueous NaHCO3_3 immediately post-deprotection to prevent esterification or oxidation of the hydroxyethyl group .
  • In-Situ Monitoring : Track reaction progress via TLC (visualized with ninhydrin) or in-line IR spectroscopy .

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations to predict preferred conformers in solvents like DMSO or chloroform .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR spectra to observe ring puckering or hydrogen-bonding interactions involving the hydroxyethyl group .

Data Analysis and Mechanistic Questions

Q. How should researchers interpret conflicting kinetic data in Boc-deprotection studies?

  • Methodological Answer :
  • Control Experiments : Assess impurities (e.g., residual HCl) using ion chromatography .
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways .
  • Arrhenius Analysis : Compare activation energies across solvents (e.g., dioxane vs. THF) to identify rate-limiting steps .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • DFT Studies : Map transition states to explain regioselectivity (e.g., hydroxyethyl group’s steric effects) .

Table: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight215.29 g/mol (C11_{11}H21_{21}NO3_3)
Chiral Purity>98% ee (Chiral HPLC)
StabilityStable at 2–8°C under N2_2
Boc Deprotection ConditionsTFA/DCM (0–5°C, 2 h)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.